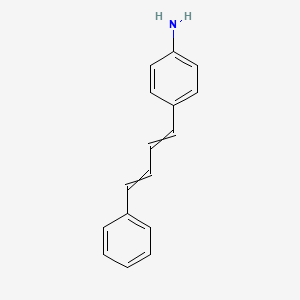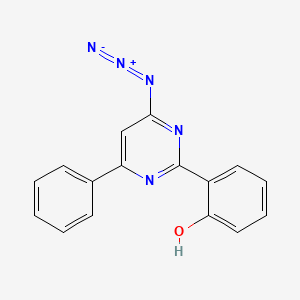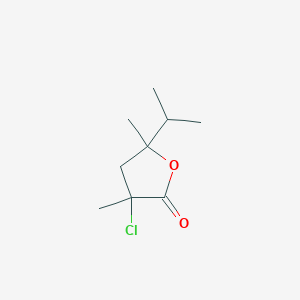![molecular formula C8H8Cl2O3S2 B14392849 [Dichloro(methanesulfonyl)methanesulfinyl]benzene CAS No. 89986-80-1](/img/structure/B14392849.png)
[Dichloro(methanesulfonyl)methanesulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dichloro(methanesulfonyl)methanesulfinyl]benzene is an organosulfur compound that features both sulfonyl and sulfinyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(methanesulfonyl)methanesulfinyl]benzene typically involves the chlorination of methanesulfonic acid followed by further functionalization. One common method includes the reaction of methanesulfonic acid with thionyl chloride or phosgene to produce methanesulfonyl chloride . This intermediate can then be further reacted with appropriate reagents to introduce the sulfinyl group and attach it to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[Dichloro(methanesulfonyl)methanesulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl and sulfonyl groups can be reduced to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[Dichloro(methanesulfonyl)methanesulfinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [Dichloro(methanesulfonyl)methanesulfinyl]benzene exerts its effects involves its electrophilic nature. The sulfonyl and sulfinyl groups can act as electrophiles, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the sulfinyl group.
Benzene derivatives: Various benzene derivatives with different functional groups can be compared based on their reactivity and applications.
Properties
CAS No. |
89986-80-1 |
|---|---|
Molecular Formula |
C8H8Cl2O3S2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
[dichloro(methylsulfonyl)methyl]sulfinylbenzene |
InChI |
InChI=1S/C8H8Cl2O3S2/c1-15(12,13)8(9,10)14(11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
ORRBZMUHYYFJFR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(S(=O)C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)



![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)

![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)


